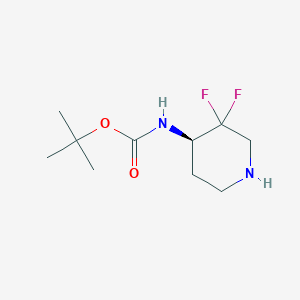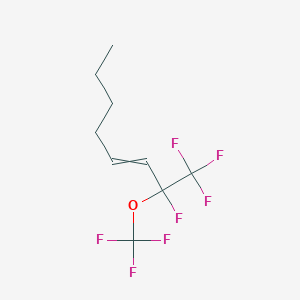
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octene derivatives and fluorinating agents.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers or trifluoromethylating agents.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing efficient purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes or alkenes.
Substitution: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Research into the biological activity of fluorinated compounds includes studying their interactions with biological molecules and potential therapeutic applications.
Medicine: Fluorinated compounds are often investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals, including surfactants, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene involves its interaction with molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)hex-3-ene
- (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)dec-3-ene
- (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)but-3-ene
Comparison: Compared to similar compounds, (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene is unique due to its specific chain length and the position of the trifluoromethoxy group. These structural differences can influence its chemical properties, reactivity, and potential applications. For example, variations in chain length can affect the compound’s solubility, boiling point, and interactions with other molecules.
Eigenschaften
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethoxy)oct-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7O/c1-2-3-4-5-6-7(10,8(11,12)13)17-9(14,15)16/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFORKBCMJRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
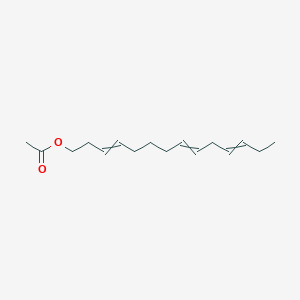
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)

![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
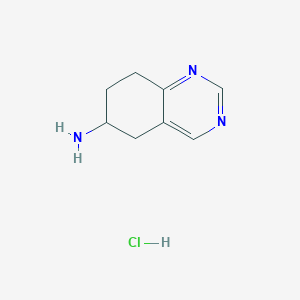
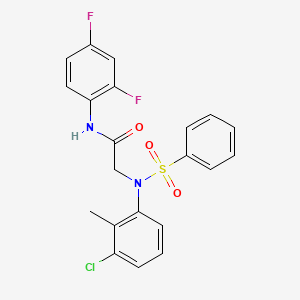
![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12451811.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)
